2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one is a unique organophosphorus compound It features a dioxaphosphinan ring, which is a six-membered ring containing two oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-methylpropylamine with a suitable phosphorus-containing precursor. One common method is the reaction of 2-methylpropylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is crucial in industrial settings to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The dioxaphosphinan ring structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A compound with similar structural features but different functional groups.
2-Methylpropan-2-amine: Shares the 2-methylpropylamine moiety but lacks the dioxaphosphinan ring.
Phenylalanine derivatives: Compounds with similar amino group functionality but different core structures.
Uniqueness
2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its dioxaphosphinan ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with metal centers and biological molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
937-92-8 |
---|---|
Molecular Formula |
C7H16NO3P |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO3P/c1-7(2)6-8-12(9)10-4-3-5-11-12/h7H,3-6H2,1-2H3,(H,8,9) |
InChI Key |
VPYYQBUGKYNKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNP1(=O)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.